molecular formula C23H24N4O3 B2803612 Ethyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate CAS No. 1251689-23-2

Ethyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate

Cat. No. B2803612
M. Wt: 404.47
InChI Key: QWPZNQFVSCTBNS-UHFFFAOYSA-N
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Description

Ethyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Ethyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate and its analogues have shown significant antibacterial activity. In a study by Egawa et al. (1984), compounds with amino- and/or hydroxy-substituted cyclic amino groups at C-7 were synthesized and screened for in vitro and in vivo antibacterial activity. Among these, certain compounds exhibited higher activity than enoxacin, a known antibacterial agent, suggesting their potential as stronger antibacterial agents. The study highlights the importance of structural modifications in enhancing antibacterial efficacy (Egawa et al., 1984).

Molecular Association Studies

The compound and its related structures have been studied for their ability to form molecular complexes. Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates to understand the substituent effect on complexation. The study utilized NMR spectroscopic titrations and quantum chemical calculations, shedding light on the complex formation mechanisms and the influence of electronic factors on molecular associations (Ośmiałowski et al., 2013).

Synthesis and Structural Studies

Research has also focused on the synthesis of related naphthyridine derivatives and their structural analysis. For instance, Plisson and Chenault (2001) explored the conversion of ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, a precursor of nalidixic acid, into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, showcasing the synthetic versatility of naphthyridine derivatives (Plisson & Chenault, 2001).

Drug Development

The compound has been explored in drug development, particularly as an integrin antagonist. Anderson et al. (2016) reported the diastereoselective synthesis of a potential therapeutic agent for Idiopathic Pulmonary Fibrosis, which involves the key step of alkylation of 2-methylnaphthyridine. This study underscores the compound's relevance in developing treatments for serious health conditions (Anderson et al., 2016).

Crystallography and Molecular Structure

The crystal structure and molecular geometry of related compounds have been examined to understand their chemical behavior better. Yasmeen et al. (2012) studied the title compound's structure, highlighting the coplanarity of the molecule's atoms and the formation of hydrogen-bonded dimers and chains, which is critical for understanding the compound's chemical and physical properties (Yasmeen et al., 2012).

properties

IUPAC Name

ethyl 3-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-3-30-23(29)16-7-6-8-17(13-16)26-20-18-10-9-15(2)25-21(18)24-14-19(20)22(28)27-11-4-5-12-27/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPZNQFVSCTBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate

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